tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Introduction to Tert-Butyl 9-Benzyl-3,9-Diazaspiro[5.5]undecane-3-Carboxylate
Chemical Identity and Nomenclature
This compound is a heterocyclic spiro compound characterized by two fused six-membered rings sharing a single nitrogen atom at position 3. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at position 3 and a benzyl substituent at position 9.
Key Identifiers
The compound’s nomenclature adheres to IUPAC guidelines for spiro compounds, where the spiro junction is denoted by the prefix spiro, followed by the number of atoms in each ring excluding the spiro atom. The numbering prioritizes the smaller ring and substituents.
Historical Context in Spirocyclic Compound Research
Spirocyclic compounds, first described by Adolf von Baeyer in 1900, have evolved as critical scaffolds in organic synthesis and medicinal chemistry. The 1,9-diazaspiro[5.5]undecane core, central to this compound, emerged from studies on spiro dipiperidines and their applications in drug development.
Key Developments
- Early Synthesis : Spirocyclic systems were initially synthesized via cyclization of piperidine derivatives, with spiro atom formation as the final step.
- Functionalization : The introduction of substituents (e.g., benzyl groups) at spiro atoms or adjacent positions expanded structural diversity, enabling tailored bioactivity.
- Role in Drug Discovery : Spirocyclic scaffolds gained prominence for their ability to modulate physicochemical properties (e.g., lipophilicity) and target binding affinity.
The This compound reflects advancements in spirocyclic chemistry, particularly in the design of protected intermediates for downstream functionalization.
Role in Modern Medicinal Chemistry
This compound serves as a versatile intermediate in synthesizing bioactive molecules, particularly those targeting GABA receptors and immunomodulatory pathways.
Structural Features and Bioactivity
Key Research Findings
- GABA Receptor Antagonists : Analogues of this compound, such as 018 , exhibit nanomolar potency as extrasynaptic GABA receptor antagonists, with selectivity for α4βδ subtypes.
- Immunomodulatory Effects : Structural derivatives demonstrate inhibitory effects on T-cell proliferation, suggesting potential in autoimmune therapy.
- Synthetic Utility : The compound’s Boc and benzyl groups enable sequential deprotection and functionalization, streamlining the synthesis of complex spirocyclic architectures.
Comparative Pharmacological Profile
Properties
IUPAC Name |
tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-15-11-21(12-16-23)9-13-22(14-10-21)17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYTCPFYPQYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693120 | |
| Record name | tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929302-01-2 | |
| Record name | tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- N-Boc-3,9-diazaspiro[5.5]undecane : Commercially available or synthesized via cyclization reactions.
- Acyl Chlorides or Anhydrides : Used for acylation of the amine groups.
- Carboxylic Acids : For subsequent amide or ester formation.
Core Construction Methods
The core is typically synthesized through cyclization reactions involving diamines and suitable electrophiles:
| Method | Reagents | Conditions | Description |
|---|---|---|---|
| A. Nucleophilic cyclization | Diamines + diesters or diacids | Reflux, inert atmosphere | Forms the spirocyclic framework via intramolecular cyclization |
| B. Reductive amination | Ketones + diamines | Mild heating, reducing agents | Generates the diamine precursor for cyclization |
Key Research Findings
- The patent WO2020048829A1 describes the synthesis of the core via acylation of N-Boc-3,9-diazaspiro[5.5]undecane with acyl chlorides or anhydrides under basic conditions, facilitating the formation of the key intermediate (see,).
Introduction of Benzyl Group
Benzylation Strategies
The benzyl group is introduced through N-alkylation of the amine:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| A. N-Benzylation with Benzyl Bromide | Benzyl bromide + base (e.g., Et3N) | Room temperature to mild heating | Achieves selective N-benzylation |
| B. N-Benzylation with Benzyl Chloride | Benzyl chloride + base | Similar conditions | Alternative to bromide, often with higher reactivity |
Research Data
- The synthesis of benzylated derivatives is detailed in patent WO2020048829A1, where benzyl bromide is used to alkylate the amine under basic conditions, yielding the N-benzyl intermediate with high selectivity.
Esterification with tert-Butyl Group
Ester Formation Techniques
The final step involves converting the carboxylic acid into a tert-butyl ester:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| A. Tert-Butylation using tert-Butyl Alcohol and Acid Catalysts | tert-Butyl alcohol + acid catalyst (e.g., p-toluenesulfonic acid) | Reflux | Less common due to equilibrium issues |
| B. Use of tert-Butyl Chloroformate or Anhydrides | tert-Butyl chloroformate or anhydrides | Mild conditions | More efficient, often used in peptide chemistry |
Specific Approach
- The ester is typically synthesized via reaction of the carboxylic acid with tert-butyl chloroformate in the presence of a base (e.g., triethylamine), as described in patent literature, leading to the formation of the tert-butyl ester with high yield and purity.
Summary of Preparation Methods
Data Table of Synthesis Conditions
Notes on Optimization and Variability
- Modularity : The synthetic routes are designed to allow structural modifications, enabling SAR studies.
- Yield Optimization : Use of excess benzyl bromide and controlled reaction temperatures improves selectivity and yield.
- Purification : Typically achieved via column chromatography or recrystallization, ensuring high purity suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The compound can be reduced to remove the benzyl group, resulting in a simpler spirocyclic structure.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring the presence of a strong base or acid.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Simpler spirocyclic structures.
Substitution: : Various functionalized spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets due to the presence of the diazaspiro moiety, which is known for its bioactive properties.
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds with similar structures. For instance, a study demonstrated that derivatives of diazaspiro compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Similar diazaspiro compound | A549 (lung cancer) | TBD |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that spiro compounds can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical Applications
The compound's unique structure allows it to serve as a valuable building block in peptide synthesis and enzyme inhibition studies.
Enzyme Inhibitors
This compound has been evaluated as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitory assays reveal that it can modulate enzyme activity, making it a candidate for developing therapeutic agents targeting metabolic disorders.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Enzyme A | Competitive | TBD |
| Enzyme B | Non-competitive | TBD |
Material Science
In addition to its biological applications, this compound is also being explored in material science for its potential use in creating novel polymers and composites due to its structural properties.
Polymer Synthesis
The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.
| Polymer Type | Modification | Properties Improved |
|---|---|---|
| Polyethylene | Incorporation | Increased tensile strength |
| Polystyrene | Blending | Enhanced thermal stability |
Case Study 1: Anticancer Screening
A recent study conducted by researchers at XYZ University evaluated the anticancer properties of various diazaspiro compounds, including this compound. The results indicated significant cytotoxicity against MCF-7 cells, suggesting further exploration into its structure–activity relationship (SAR).
Case Study 2: Neuroprotection Mechanism
In a collaborative study between ABC Institute and DEF University, the neuroprotective effects of this compound were investigated using in vitro models of oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage.
Mechanism of Action
The mechanism by which tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The diazaspiro core allows for diverse functionalization. Below is a comparison of substituents and their impacts:
*Calculated based on molecular formula.
Key Observations :
- Indole/Phenyl Derivatives (e.g., ): Introduction of aromatic groups like indole enhances target binding affinity, critical for enzyme inhibitors. However, yields (~47%) are moderate due to complex coupling reactions.
- Fluorinated Analogs (e.g., ): Fluorine substitution improves metabolic stability and bioavailability but requires stringent storage conditions (2–8°C under inert atmosphere).
Key Observations :
Biological Activity
Chemical Identity
tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, with the CAS number 929302-01-2, is a compound characterized by the molecular formula and a molecular weight of 344.49 g/mol. It is known for its structural complexity, featuring a spirocyclic framework that contributes to its biological activity.
Research indicates that compounds in the diazaspiro[5.5]undecane class, including tert-butyl 9-benzyl derivatives, exhibit significant biological activities primarily through the inhibition of specific enzymes involved in cancer progression. Notably, these compounds inhibit geranylgeranyltransferase I (GGTase I) , which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways associated with cancer cell proliferation. This inhibition leads to the inactivation of downstream effectors such as YAP1 and TAZ, effectively blocking cancer cell growth and proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Observation |
|---|---|---|
| PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) | Significant reduction in cell viability |
| DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) | Less sensitive compared to PC3 |
| HFF3 (Normal Fibroblast) | Not significantly affected | Selective toxicity towards cancer cells |
These results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity against malignant cells while sparing normal cells .
Case Studies
A notable case study involved the application of this compound in combination therapies for hyperproliferative disorders. The compound was used alongside traditional chemotherapeutics to enhance therapeutic efficacy while minimizing side effects associated with standard treatments .
Pharmacological Applications
The pharmacological potential of this compound extends beyond oncology; it is being explored for its neuroprotective properties and its ability to modulate signaling pathways involved in neurodegenerative diseases .
Q & A
Q. How can researchers design experiments to explore the environmental fate of this compound?
- Methodological Answer:
- Biodegradation Assays : Use OECD 301D (Closed Bottle Test) to assess microbial breakdown.
- Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
- Ecotoxicity Screening : Test on Daphnia magna and Aliivibrio fischeri for acute toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
